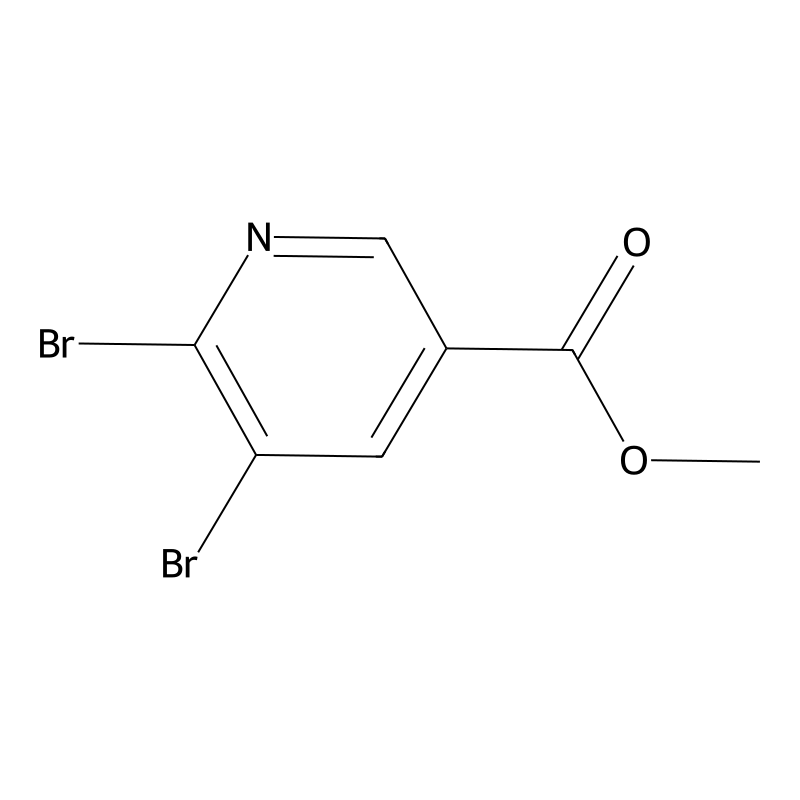Methyl 5,6-dibromonicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 5,6-dibromonicotinate is a synthetic organic compound with the molecular formula and a molecular weight of 294.93 g/mol. This compound features a pyridine ring substituted with two bromine atoms at positions 5 and 6, along with a methoxycarbonyl group at position 2. The presence of bromine enhances its reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science .
- Substitution Reactions: The bromine atoms can be replaced by various nucleophiles under suitable conditions, often using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
- Reduction Reactions: This compound can be reduced to yield different derivatives, typically employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts such as palladium.
- Oxidation Reactions: It can undergo oxidation to form more oxidized products, utilizing reagents like potassium permanganate or chromium trioxide .
The specific products formed depend on the reaction conditions and the nature of the reagents used.
The biological activity of methyl 5,6-dibromonicotinate is primarily attributed to its structural similarities with nicotinic acid derivatives. Research indicates that it may interact with nicotinic acid receptors and pathways, potentially influencing various biological mechanisms. The bromine atoms can facilitate halogen bonding, which may enhance binding affinities to specific proteins or enzymes involved in metabolic processes . This compound is being investigated for its potential therapeutic applications due to these interactions.
Methyl 5,6-dibromonicotinate can be synthesized through a multi-step process starting from methyl 5-bromo-6-hydroxynicotinate. The synthesis typically involves the following steps:
- Reagents: Methyl 5-bromo-6-hydroxynicotinate is suspended in toluene.
- Additives: Phosphorus pentoxide and tetrabutyl ammonium bromide are added to the mixture.
- Reaction Conditions: The mixture is stirred at reflux for approximately five hours.
- Isolation: After cooling, the toluene is decanted, and the resulting residue is purified via silica gel chromatography using a mixture of ethyl acetate and heptane.
This method yields methyl 5,6-dibromonicotinate as an off-white solid .
Methyl 5,6-dibromonicotinate has several applications across various fields:
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
- Biological Studies: The compound is utilized in studies investigating biological pathways involving brominated compounds.
- Medicinal Chemistry: Its structural similarity to nicotinic acid derivatives makes it a candidate for therapeutic research.
- Industrial Uses: It is employed in synthesizing specialty chemicals and materials .
Studies on methyl 5,6-dibromonicotinate's interactions focus on its binding properties with biological macromolecules. The presence of bromine enhances its potential for forming halogen bonds, which may influence its affinity for nicotinic receptors. These interactions could lead to insights into its pharmacological effects and therapeutic potential .
Methyl 5,6-dibromonicotinate shares similarities with several other compounds but stands out due to its unique structure. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-6-hydroxynicotinate | One bromine atom; hydroxyl group | Precursor in synthesis of methyl 5,6-dibromonicotinate |
| Methyl nicotinate | No bromination; simple ester | Lacks halogen functionality |
| 5,6-Dibromonicotinic acid | Similar dibromination; carboxylic acid | Different functional group (acid vs ester) |
| Methyl 2,5-dibromonicotinate | Dibromination at different positions | Variation in substitution pattern |
Methyl 5,6-dibromonicotinate's dual bromination significantly alters its chemical reactivity and biological activity compared to these analogs. This unique feature enhances its potential for halogen bonding and affects its solubility and interaction profiles within biological systems .








